4-Chloro-1H-indole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRDZTXRLMYLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 1h Indole 5 Carboxylic Acid and Its Derivatives
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
For 4-Chloro-1H-indole-5-carboxylic acid, ¹H NMR spectroscopy is expected to reveal distinct signals for each proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm), a characteristic feature of this functional group. The protons on the bicyclic ring system will exhibit chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing chloro and carboxylic acid groups. For instance, the protons on the benzene (B151609) portion of the indole ring would show shifts influenced by these substituents.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. The carbons directly bonded to the electronegative chlorine and nitrogen atoms will also exhibit characteristic downfield shifts. While specific experimental data for this compound is not widely published, analysis of related indole derivatives allows for the prediction of its spectral characteristics. For example, data from various substituted indole-2-carboxylic acid esters show typical shifts for the indole core carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Indole Carboxylic Acid Derivatives Data is illustrative and based on general principles and data from related compounds like substituted indole-2-carboxylic acids. nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-H | > 10.0 (broad singlet) | - | Highly deshielded, often exchanges with D₂O. |
| COOH | > 12.0 (broad singlet) | ~165-175 | Carboxylic acid proton, highly deshielded. |
| C2-H | ~7.0-7.5 (doublet or triplet) | ~125-135 | Shift influenced by adjacent N-H. |
| C3-H | ~6.5-7.0 (doublet or triplet) | ~100-110 | Typically the most upfield pyrrole (B145914) ring signal. |
| C4 | - | ~115-125 | Carbon bearing the chloro substituent. |
| C5 | - | ~125-135 | Carbon bearing the carboxylic acid group. |
| C6-H | ~7.0-7.8 (doublet) | ~120-130 | Aromatic proton adjacent to the carboxylic acid. |
| C7-H | ~7.5-8.0 (doublet) | ~110-120 | Aromatic proton adjacent to the chloro group. |
| C3a | - | ~125-135 | Bridgehead carbon. |
| C7a | - | ~135-145 | Bridgehead carbon. |
Insights from Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
For this compound (molecular formula C₉H₆ClNO₂), the molecular weight is approximately 195.6 g/mol . In an MS experiment, the compound would be ionized, and the resulting molecular ion (M⁺˙) peak would be observed. A key feature for this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic pattern for any chlorine-containing fragment: a primary peak (M) and a secondary peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1. wpmucdn.com
The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Other likely fragmentations for this compound could involve the loss of HCl (M-36) or cleavage of the indole ring. The acylium ion ([M-OH]⁺) is often a stable and prominent fragment in the spectra of carboxylic acids. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z | Notes |
| [C₉H₆³⁵ClNO₂]⁺˙ | Molecular Ion (M⁺˙) | 195 | Will be accompanied by an M+2 peak at m/z 197 with ~33% intensity due to ³⁷Cl. wpmucdn.com |
| [C₉H₅³⁵ClNO]⁺ | Loss of -OH | 178 | Acylium ion, often a stable fragment. |
| [C₈H₆³⁵ClN]⁺˙ | Loss of -COOH | 150 | Loss of the carboxylic acid group. |
| [C₉H₅NO₂]⁺˙ | Loss of HCl | 159 | A common fragmentation for chloroaromatics. |
Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.
In the solid-state IR spectrum of this compound, several key vibrations are expected. Like most carboxylic acids, it likely exists as a hydrogen-bonded dimer in the solid state. This leads to a very broad O-H stretching band, typically centered around 2500-3300 cm⁻¹. The N-H stretch of the indole ring is expected as a sharper peak around 3300-3400 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1680-1710 cm⁻¹ for dimeric carboxylic acids. libretexts.org
The aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch typically gives a signal in the lower frequency "fingerprint region," generally between 600-800 cm⁻¹. Analysis of related compounds, such as indole-3-carboxylic acid, provides a basis for these assignments. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges and data from related indole carboxylic acids. mdpi.comresearchgate.net
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |
| O-H stretch | FTIR | 2500-3300 | Very broad, characteristic of H-bonded carboxylic acid dimer. |
| N-H stretch | FTIR/Raman | 3300-3400 | Sharper than O-H stretch, from the indole ring. |
| C=O stretch | FTIR/Raman | 1680-1710 | Strong, sharp absorption from the carboxylic acid. |
| C=C stretch | FTIR/Raman | 1450-1600 | Multiple bands from the aromatic indole ring system. |
| C-O stretch / O-H bend | FTIR | 1210-1320 / 1300-1440 | Coupled vibrations within the carboxylic acid group. |
| C-N stretch | FTIR/Raman | 1200-1350 | Stretching vibration of the indole pyrrole ring. |
| C-Cl stretch | FTIR/Raman | 600-800 | Found in the fingerprint region. |
Crystallographic Analysis of Indole Carboxylic Acid Derivatives for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This technique reveals the crucial non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular architecture.
Table 4: Crystallographic Data for Representative Indole Carboxylic Acid Derivatives This table showcases typical crystallographic parameters for this class of compounds.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 5-Methoxy-1H-indole-2-carboxylic Acid | Monoclinic | P2₁/c | O-H···O (dimer), N-H···O (methoxy), C-H···O | mdpi.com |
| Indole-3-carboxylic Acid | Monoclinic | P2₁/n | O-H···O (dimer), N-H···O | doi.org |
| Halogenated Indole-3-carboxylic Acids | Varies | Varies | O-H···O (dimer), N-H···O, Halogen-specific interactions | rsc.org |
Computational Chemistry and Molecular Modeling of 4 Chloro 1h Indole 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in elucidating these characteristics for 4-Chloro-1H-indole-5-carboxylic acid.
DFT, with its balance of computational cost and accuracy, is a widely used method for studying the electronic properties of organic molecules. For this compound, DFT calculations can predict its optimized geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a largely planar indole (B1671886) core, with the chlorine atom and carboxylic acid group lying in or very close to the plane of the bicyclic ring system.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of both the chlorine atom and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This would influence its susceptibility to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential around the oxygen atoms of the carboxylic acid and the chlorine atom, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, marking them as potential hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; lower value suggests reduced reactivity towards electrophiles. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons; lower value suggests increased reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability; a relatively large gap suggests good stability. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on trends observed for similar substituted indoles in computational studies. They are not from a direct calculation on this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations can explore its conformational landscape. While the indole ring itself is rigid, the orientation of the carboxylic acid group can vary. MD simulations can quantify the rotational barrier around the C5-COOH bond and the preferred dihedral angles. In a solvent like water, these simulations can also reveal the stability of hydration shells around the polar functional groups of the molecule.
When studying the interaction of this compound with a biological target, such as a protein receptor or an enzyme, MD simulations are invaluable. By placing the molecule in the binding site of the target, an MD simulation can assess the stability of the complex, the dynamics of the ligand within the binding pocket, and the key intermolecular interactions that contribute to binding affinity. These simulations can reveal how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit."
Prediction of Intermolecular Interactions and Binding Modes within Biological Systems
Understanding how a molecule like this compound interacts with biological targets is crucial for drug discovery and design. Computational methods, particularly molecular docking and the subsequent analysis of binding poses, are central to predicting these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different possible binding poses based on a force field that approximates the binding energy.
The predicted binding mode of this compound would likely involve a combination of several types of intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The N-H group of the indole ring can also act as a hydrogen bond donor. These groups can form crucial interactions with polar residues in a protein's active site.
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, an often-overlooked but significant non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid residue.
π-Interactions: The aromatic indole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine.
Hydrophobic Interactions: The indole ring also possesses hydrophobic character, which can lead to favorable interactions with nonpolar pockets within a protein.
Table 2: Potential Intermolecular Interactions of this compound in a Biological Binding Site
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Carboxylic acid (-OH), Indole (N-H) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O) | Arginine, Lysine, Histidine, Serine, Threonine |
| Halogen Bond | 4-Chloro group | Backbone carbonyls, Aspartate, Glutamate |
| π-π Stacking | Indole ring | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interaction | Indole ring | Lysine, Arginine |
| Hydrophobic Interaction | Indole ring | Leucine, Isoleucine, Valine, Alanine |
Computational Approaches to Reaction Mechanism Elucidation in Indole Synthesis
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. The synthesis of indole derivatives can often proceed through complex reaction pathways, and computational studies can help to unravel these intricacies.
A common method for synthesizing indoles is the Fischer indole synthesis. A computational study of the Fischer indole synthesis of this compound would likely start with the reaction of a 4-chloro-5-carboxyphenylhydrazine with a suitable ketone or aldehyde. DFT calculations can be used to model the key steps of the mechanism, which typically include:
Formation of a phenylhydrazone.
Tautomerization to an enamine.
A nih.govnih.gov-sigmatropic rearrangement (the key bond-forming step).
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.
Structure Activity Relationship Sar Studies Centered on 4 Chloro 1h Indole 5 Carboxylic Acid Derivatives
Influence of Chlorine Substitution on Indole (B1671886) Carboxylic Acid Bioactivity Profiles
The introduction of a chlorine atom into the indole ring of a carboxylic acid derivative can profoundly alter its physicochemical properties and, consequently, its biological activity. Chlorine is an electron-withdrawing group that can modify the electron density of the indole ring system, affecting its reactivity and interaction with biological macromolecules. researchgate.net Furthermore, the size and lipophilicity of the chlorine atom can influence receptor binding, membrane permeability, and metabolic stability. nih.goveurochlor.org
The presence of a chlorine atom can be crucial for a compound's intrinsic biological activity. eurochlor.org In many cases, chlorination enhances the efficacy compared to the non-chlorinated parent molecule. For example, in the field of plant auxins, 4-chloroindole-3-acetic acid (4-Cl-IAA), a structural isomer of the titular compound, is a naturally occurring plant hormone that demonstrates significantly higher auxin activity than its non-chlorinated counterpart, indole-3-acetic acid (IAA). researchgate.net Studies have shown that 4-Cl-IAA and its esters possess stronger elongation activity toward Avena coleoptiles than IAA. tandfonline.com The enhanced activity is attributed to the chlorine substituent, which can cause specific stereochemical or electronic effects that lead to tighter interactions within the binding pocket of the target protein. researchgate.netnih.gov This principle highlights the potential for the 4-chloro substituent in 4-chloro-1H-indole-5-carboxylic acid to be a key determinant of its bioactivity profile.
Positional Isomerism Effects on Molecular Recognition and Pharmacological Efficacy
The specific placement of substituents on the indole ring is critical and can lead to dramatic differences in pharmacological effects. This phenomenon, known as positional isomerism, affects how the molecule fits into a receptor's binding site and the types of intermolecular forces it can form.
The position of the chlorine atom has a substantial impact on receptor binding affinity. A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA demonstrated that the location of the chlorine atom significantly influenced binding to the human cannabinoid receptor 1 (hCB₁). mdpi.com Specifically, chlorination at the 4- and 5-positions of the indole core resulted in a lower binding affinity compared to the non-chlorinated parent compound, whereas chlorination at the 2-, 6-, and 7-positions largely retained or improved affinity. mdpi.com This suggests that for certain receptors, the 4-position may introduce steric or electronic effects that are unfavorable for binding. mdpi.com
| Compound | Chlorine Position | hCB₁ Binding Affinity (Kᵢ, nM) | Relative Affinity vs. Parent |
|---|---|---|---|
| MDMB-CHMICA (Parent) | None | 0.14 | 1.00 |
| 2-chloro-MDMB-CHMICA | 2 | 0.12 | 1.17x higher |
| 4-chloro-MDMB-CHMICA | 4 | 0.48 | 3.4x lower |
| 5-chloro-MDMB-CHMICA | 5 | 0.46 | 3.3x lower |
| 6-chloro-MDMB-CHMICA | 6 | 0.10 | 1.4x higher |
| 7-chloro-MDMB-CHMICA | 7 | 0.09 | 1.5x higher |
Similarly, in auxin research, different positional isomers of chloro-indoleacetic acid exhibit varied potencies. 4-Chloroindoleacetic acid is one of the most potent auxins, while 5-chloro- and 6-chloroindoleacetic acids are also very strong. researchgate.net This demonstrates that even a slight shift in the halogen's position can alter the interaction with the target protein.
The position of the carboxylic acid group is equally critical. The placement of this functional group dictates its ability to form key hydrogen bonds or electrostatic interactions. msleelab.orgnih.gov For instance, indole-2-carboxylic acid derivatives have been identified as HIV-1 integrase inhibitors, where the C2 carboxyl group is essential for chelating with two magnesium ions in the enzyme's active site. mdpi.com Shifting this group to a different position, such as C3 or C5, would completely alter the molecule's geometry and its ability to engage in this critical binding interaction. Therefore, the specific 5-carboxylic acid arrangement in this compound defines a unique spatial orientation for potential interactions that would differ significantly from its positional isomers.
Impact of the Carboxylic Acid Moiety on Molecular Interactions and Functional Modulations
The carboxylic acid group (-COOH) is a pivotal functional group in many biologically active molecules, including derivatives of this compound. wiley-vch.deresearchgate.net Its significance stems from its dual nature as a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen), and its ability to exist in an ionized carboxylate form (-COO⁻) at physiological pH. wiley-vch.demsu.edu
This functionality is often a key component of a molecule's pharmacophore, responsible for anchoring the ligand to its biological target. nih.gov The carboxylate can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) within a protein's binding site. wiley-vch.de It can also establish a network of hydrogen bonds with suitable residues, contributing significantly to binding affinity and specificity. mdpi.com The critical role of this moiety is highlighted in HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, where the carboxyl group directly coordinates with essential metal ions in the active site, an interaction indispensable for inhibitory activity. mdpi.com
Modification or replacement of the carboxylic acid group is a common strategy in medicinal chemistry to modulate a compound's properties. Converting the acid to an ester or an amide, for example, neutralizes the charge and alters its hydrogen bonding capacity. wiley-vch.de This can improve pharmacokinetic properties like membrane permeability and bioavailability, as the charged carboxylate group often limits passive diffusion across biological membranes. nih.gov However, such a modification can also lead to a loss of potency if the acidic proton or the charged state is essential for the primary interaction with the target.
Rational Design Strategies and Lead Optimization Based on SAR for Functional Enhancement
Rational design and lead optimization are processes that use SAR data to systematically modify a lead compound, such as this compound, to enhance its desired pharmacological properties. nih.govpreprints.org This involves making targeted structural changes to improve potency, selectivity, and pharmacokinetic profiles.
Based on the SAR principles discussed, several rational design strategies can be proposed for derivatives of this compound:
Modification of the Chlorine Position: As positional isomerism of the chlorine atom significantly affects binding affinity, one strategy would be to synthesize and test analogues where the chlorine is moved to other positions on the indole ring (e.g., C2, C6, C7). mdpi.com If a specific target receptor shows a preference for a halogen at a different position, this could lead to a substantial increase in potency.
Substitution on the Indole Core: The indole ring itself can be further substituted. Adding small alkyl or other functional groups to available positions could probe for additional favorable interactions within the binding pocket. For example, SAR studies on 1H-indole-2-carboxamides found that introducing an ethyl group at the C3 position was a key modification for activity at the CB1 receptor. nih.gov
Bioisosteric Replacement of the Carboxylic Acid: If the carboxylic acid group contributes to poor pharmacokinetic properties, it could be replaced with a bioisostere—a different functional group that retains the key electronic and steric properties required for biological activity. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, or certain acylsulfonamides. This strategy aims to maintain the necessary binding interactions while improving drug-like characteristics.
Amide/Ester Formation: A straightforward optimization step involves converting the carboxylic acid into a series of esters or amides. wiley-vch.de This can serve two purposes: it can act as a prodrug strategy, where the ester or amide is hydrolyzed in vivo to release the active carboxylic acid, or it can create new interactions if the amide N-H or the bulk of the ester/amide group forms favorable contacts with the target. nih.govnih.gov
Through these iterative cycles of design, synthesis, and biological testing, the initial SAR data derived from the this compound scaffold can be used to develop new compounds with significantly enhanced functional properties. nih.govnih.gov
Exploration of Biological Activities of 4 Chloro 1h Indole 5 Carboxylic Acid and Its Derivatives
General Biological Activities of Indole (B1671886) Carboxylic Acid Derivatives
Indole carboxylic acid derivatives are a class of compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties. Extensive research has demonstrated their potential as antimicrobial and anti-inflammatory agents, among other activities. nih.govnih.govlookchem.comnih.gov
The antimicrobial effects of indole derivatives have been observed against a range of pathogens. nih.govlookchem.commdpi.comnih.govfabad.org.tr For instance, certain indole-2-carboxamide derivatives have shown notable inhibitory activity against pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli. lookchem.com The introduction of various substituents on the indole ring and the carboxamide nitrogen has been a key strategy in modulating the antimicrobial spectrum and potency. lookchem.com Hybrid molecules incorporating indole and other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have also been synthesized and have demonstrated significant antibacterial and antifungal activities. nih.gov
In addition to their antimicrobial properties, indole carboxylic acid derivatives have been widely investigated for their anti-inflammatory effects. nih.govchemrxiv.orgchemrxiv.orgjbarbiomed.comresearchgate.net The anti-inflammatory activity is often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.govchemrxiv.orgresearchgate.net For example, some indole derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The structural modifications of the indole core and the carboxylic acid functional group play a crucial role in determining the anti-inflammatory potency of these compounds. chemrxiv.orgchemrxiv.org
4-Chloro-1H-indole-5-carboxylic Acid Derivatives as P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for a variety of inflammatory and neurological disorders. nih.govnih.govfrontiersin.org Consequently, the development of potent and selective P2X7 receptor antagonists is an active area of research. While direct studies on this compound derivatives as P2X7 antagonists are not extensively reported in the available literature, the broader class of indole carboxamide derivatives has been explored for this activity.
The general structure of indole-based P2X7 antagonists often involves an indole core, a carboxamide linker, and various substituted aromatic or aliphatic moieties. The structure-activity relationship (SAR) studies on related series of P2X7 antagonists have highlighted the importance of specific structural features for potent antagonism. nih.govnih.gov For instance, substitutions on the indole ring and the nature of the amide substituent can significantly influence the compound's affinity and selectivity for the P2X7 receptor.
Hypothetical Activity of 4-Chloro-1H-indole-5-carboxamide Derivatives as P2X7 Receptor Antagonists
| Compound ID | R Group (Amide Substituent) | P2X7 Antagonist Activity (IC50, µM) |
|---|---|---|
| Deriv-1 | Phenyl | >10 |
| Deriv-2 | 4-Chlorophenyl | 5.2 |
| Deriv-3 | 2,4-Dichlorophenyl | 1.8 |
| Deriv-4 | 4-Trifluoromethylphenyl | 0.9 |
| Deriv-5 | Adamantyl | 3.5 |
Role as Chemical Building Blocks in the Synthesis of Bioactive Compounds
This compound is a versatile chemical intermediate used in the synthesis of more complex bioactive molecules. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Its utility as a building block stems from the presence of multiple reactive sites: the carboxylic acid group, the indole nitrogen, and the aromatic ring which can undergo further functionalization.
One notable application of a related chloro-indole derivative is in the synthesis of pyrido[3,4-b]indol-1-ones. nih.gov This synthesis involves the coupling of the indole carboxylic acid with an appropriate amine, followed by an intramolecular cyclization to form the fused heterocyclic system. nih.gov Pyrido[3,4-b]indoles are known to possess a range of biological activities, including anticancer and antiviral properties.
Furthermore, the carboxylic acid moiety of this compound can be readily converted into esters, amides, and other functional groups, providing a gateway to a diverse array of derivatives. nih.gov Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, represent a powerful strategy for utilizing building blocks like this compound in the discovery of novel bioactive compounds. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Investigation of Enzyme and Receptor Interaction Mechanisms
Understanding the molecular interactions between a ligand and its biological target is crucial for the rational design of more potent and selective drugs. For derivatives of this compound, the investigation of their binding modes with enzymes and receptors can provide valuable insights into their mechanism of action.
In the context of P2X7 receptor antagonism, molecular modeling studies on related compounds have suggested that the indole scaffold can form key interactions within the receptor's binding pocket. nih.govnih.gov These interactions may include hydrogen bonding between the indole N-H or the carboxamide moiety and amino acid residues in the receptor, as well as hydrophobic interactions involving the aromatic rings. The chlorine substituent at the 4-position of the indole ring can also influence the electronic properties of the molecule and potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Medicinal Chemistry Applications and Drug Discovery Potential
4-Chloro-1H-indole-5-carboxylic Acid as a Promising Chemical Scaffold for Novel Therapeutic Agents
The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. nih.goveurekaselect.comresearchgate.net This versatility has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies. nih.govmdpi.comnih.gov The specific compound, this compound, presents a particularly interesting scaffold for designing new therapeutic agents. Its structure combines the foundational indole nucleus with two key functional groups: a chloro substituent at the 4-position and a carboxylic acid group at the 5-position.
The strategic placement of a chlorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In drug design, halogenation, particularly with chlorine, is a common strategy to enhance binding affinity to target proteins by forming halogen bonds or participating in hydrophobic interactions. For instance, the introduction of a chloro group at the 4-position of an indole scaffold was found to improve binding affinity to viral proteins, thereby inhibiting replication more effectively.
The carboxylic acid moiety is another critical feature, being a key functional group present in the pharmacophore of over 450 marketed drugs. nih.govnih.gov It can act as a hydrogen bond donor and acceptor, and in its carboxylate form, it can engage in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. researchgate.net This functionality is crucial for the activity of many enzyme inhibitors and receptor antagonists. The indole-2-carboxylic acid scaffold, for example, has been identified as a promising starting point for the development of HIV-1 integrase inhibitors, where the carboxylic acid chelates essential magnesium ions in the enzyme's active site. nih.govmdpi.com
Derivatives of indole compounds, including halogenated indole-carboxylic acids, have demonstrated a broad spectrum of biological activities. Research has highlighted their potential as antiviral, antitumor, and enzyme-inhibiting agents. The unique electronic and steric properties conferred by the 4-chloro and 5-carboxylic acid substitutions make this compound a valuable and promising template for the synthesis of novel, targeted therapeutic molecules.
Strategies for Lead Compound Identification and Optimization in Drug Discovery
For indole-based compounds, optimization often involves several key strategies:
Modification of Substituents: The nature and position of substituents on the indole ring are critical for activity. Structure-activity relationship (SAR) studies explore how altering these substituents affects biological function. For example, in a series of indole-2-carboxamides developed as allosteric modulators for the cannabinoid receptor 1 (CB1), it was found that a linear alkyl group at the C3 position was instrumental for activity, and a chloro group at the C5 position was more favorable than a fluoro or methoxy (B1213986) group. acs.org Similarly, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, introducing a halogenated benzene (B151609) ring at the C6 position was shown to enhance binding with viral DNA through π–π stacking interactions. nih.gov
Scaffold Hopping: This strategy involves replacing the central core of the molecule (the scaffold) with a structurally different one while retaining the original's key binding interactions. However, in some optimization campaigns, replacing the indole scaffold proved difficult without losing desired properties, leading researchers to retain the indole core for further SAR exploration. acs.org
Bioisosteric Replacement: The carboxylic acid group, while often crucial for activity, can sometimes lead to poor metabolic stability or limited membrane permeability. nih.govresearchgate.net Bioisosteres are functional groups with similar physical or chemical properties that can replace the carboxylic acid to overcome these liabilities. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. nih.govresearchgate.net This approach aims to maintain the key interactions of the parent compound while improving its drug-like properties. nih.gov
The goal of these optimization efforts is to achieve a balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, in the optimization of indolecarboxylic acid derivatives as glucagon-like peptide-1 receptor (GLP-1R) agonists, modifications were made to reduce inhibitory activity on the hERG channel (a safety liability) while preserving potent activation of the target receptor. nih.gov
Fragment-Based Drug Discovery and Target Engagement Studies Utilizing Indole Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that has gained prominence in modern drug discovery. nih.gov This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a fragment that binds is identified, it serves as a starting point for building a more potent molecule, either by "growing" the fragment to occupy adjacent binding pockets or by "linking" it to another fragment that binds nearby.
The indole nucleus is an ideal scaffold for FBDD for several reasons:
Privileged Structure: As a privileged scaffold, the indole ring is known to interact with a multitude of protein targets, making it a high-value fragment for screening campaigns. nih.goveurekaselect.com
Chemical Tractability: The indole ring is readily amenable to chemical modification at multiple positions, allowing chemists to efficiently "grow" the fragment in various vectors to optimize interactions with the target protein. nih.govnih.gov
Structural Information: The relatively small size of fragments often allows for the use of high-resolution structural biology techniques, such as X-ray crystallography, to precisely determine how the fragment binds to the target. This structural information is invaluable for guiding the subsequent optimization process. For example, a crystal structure of an indole derivative bound to the α1β1γ1 isoform of AMPK provided detailed insights into its binding mode, facilitating further design. acs.org
Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a cellular environment. For indole scaffolds, this can involve various biochemical and biophysical assays. Docking studies and binding mode analysis are used to computationally predict and analyze how indole derivatives interact with the active site of a target, such as the chelation of Mg2+ ions by indole-2-carboxylic acid derivatives in the HIV-1 integrase active site. nih.govmdpi.com These computational insights, combined with experimental data from techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide a comprehensive understanding of the molecular interactions driving target engagement and potency.
Development of Modulators for Specific Biological Pathways and Disease Targets
The versatility of the this compound scaffold and related indole structures allows for their development as modulators of a wide range of biological pathways implicated in various diseases. By systematically modifying the core structure, medicinal chemists can fine-tune the selectivity and potency of these compounds for specific disease targets.
Notable examples of disease targets and pathways modulated by indole-carboxylic acid derivatives and related structures include:
Cancer: The epidermal growth factor receptor (EGFR) signaling pathway is often dysregulated in various cancers. A series of 5-chloro-indole-2-carboxamides were developed as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant antiproliferative effects against several cancer cell lines. nih.gov Other indole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.
Viral Infections: HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. Derivatives of indole-2-carboxylic acid have been discovered and optimized as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com These compounds function by chelating magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome. nih.gov Some dihydroxyindole-2-carboxylic acid derivatives have even been identified as dual inhibitors, targeting both HIV-1 Integrase and the associated Ribonuclease H (RNase H) function. nih.gov
Metabolic Diseases: Adenosine monophosphate-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like diabetic nephropathy. The compound PF-06409577, a 6-chloro-1H-indole-3-carboxylic acid derivative, was identified as a direct activator of AMPK. acs.org Similarly, optimized indolecarboxylic acid derivatives have been developed as potent agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity. nih.gov
The following table summarizes selected examples of indole derivatives, their biological targets, and their therapeutic potential.
| Compound Class/Example | Biological Target | Therapeutic Area/Potential Application |
| 5-Chloro-indole-2-carboxamides | EGFR (Epidermal Growth Factor Receptor) | Cancer (Non-small-cell lung cancer) nih.gov |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | HIV/AIDS nih.govmdpi.com |
| 6-Chloro-1H-indole-3-carboxylic acid (PF-06409577) | AMPK (AMP-activated protein kinase) | Diabetic Nephropathy acs.org |
| Indolecarboxylic acid derivatives | GLP-1R (Glucagon-like peptide-1 receptor) | Type 2 Diabetes, Obesity nih.gov |
| Dihydroxyindole-2-carboxylic acid derivatives | HIV-1 Integrase and RNase H | HIV/AIDS (Dual inhibition) nih.gov |
| Indole-2-carboxamides | CB1 (Cannabinoid Receptor 1) Allosteric Modulators | Neurological Disorders acs.org |
Future Directions and Interdisciplinary Research Opportunities for 4 Chloro 1h Indole 5 Carboxylic Acid
Integration of Advanced Synthetic Methodologies for Enhanced Accessibility and Efficiency
While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain relevant, the future accessibility of 4-Chloro-1H-indole-5-carboxylic acid and its analogs will heavily rely on the adoption of more advanced and efficient synthetic strategies. Modern synthetic organic chemistry offers a toolkit of powerful techniques that can overcome the limitations of traditional methods, such as harsh reaction conditions and limited functional group tolerance.
Future efforts should focus on:
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and step-efficient way to modify the indole core. Developing catalytic systems, for instance, using palladium or rhodium, for the regioselective introduction of substituents at various positions of the this compound scaffold would enable rapid access to a diverse library of derivatives.
Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate a wide range of organic reactions. nih.gov Employing microwave irradiation for key cyclization or functionalization steps in the synthesis of this compound derivatives could significantly improve efficiency. nih.govrsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology could be explored for novel functionalizations of the indole ring, opening up new avenues for derivatization that are not accessible through traditional thermal methods.
An overview of potential advanced synthetic methods is presented in the table below.
| Methodology | Potential Advantages | Target Transformation |
| C-H Functionalization | High atom economy, reduced number of synthetic steps | Direct introduction of aryl, alkyl, or other functional groups onto the indole core. |
| Flow Chemistry | Improved safety, scalability, and process control | Continuous production, optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Acceleration of cyclization and cross-coupling reactions. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Novel bond formations and functional group installations. |
The integration of these methodologies will not only streamline the synthesis of the parent compound but also facilitate the creation of a diverse range of analogs for further investigation.
Synergistic Application of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To accelerate the discovery and optimization of bioactive molecules derived from this compound, a synergistic approach combining computational modeling and experimental validation is crucial. In silico techniques can provide profound insights into molecular interactions, guiding the design of more potent and selective compounds.
Key areas for this integrated approach include:
Molecular Docking: Computational docking studies can predict the binding modes of this compound derivatives within the active sites of biological targets. asianpubs.orgnih.gov For instance, docking simulations have been used to understand how similar chloro-indole derivatives interact with key amino acid residues in targets like the epidermal growth factor receptor (EGFR). nih.gov These predictions can then be used to design modifications that enhance binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.goveurjchem.com
Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic properties, reactivity, and spectroscopic features of the molecule. mdpi.com This fundamental understanding can aid in predicting reaction outcomes and interpreting experimental data, such as spectroscopic analyses of new derivatives. mdpi.com
The iterative cycle of computational prediction followed by experimental synthesis and biological testing creates a powerful feedback loop that can significantly shorten the drug discovery and development timeline.
Expanding the Scope of Biological Evaluations and Target Identification
Derivatives of indole-carboxylic acids have demonstrated a wide array of biological activities. Future research on this compound should systematically explore its potential across a broader range of therapeutic areas and focus on identifying novel molecular targets.
Promising avenues for investigation include:
Antiproliferative Agents: Several studies have highlighted the potential of chloro-substituted indole derivatives as anticancer agents. nih.govnih.gov For example, derivatives of 5-chloro-indole-2-carboxylic acid have been identified as potent apoptosis inducers in breast cancer cells and inhibitors of EGFR. nih.govnih.gov Systematic screening of a library of this compound derivatives against a panel of cancer cell lines could uncover new leads for oncology.
Antiviral Activity: The indole scaffold is a key component of many antiviral drugs. Research has shown that indole-2-carboxylic acid derivatives can act as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govrsc.org Given this precedent, derivatives of this compound should be evaluated for their potential against a range of viruses.
Enzyme Inhibition: The structural features of this compound make it an attractive candidate for targeting various enzyme families, such as kinases and proteases. High-throughput screening (HTS) assays against diverse enzyme panels could lead to the identification of novel and selective inhibitors.
The table below summarizes some of the biological activities observed for related chloro-indole carboxylic acid derivatives, suggesting potential areas of exploration.
| Biological Activity | Molecular Target (Example) | Reference Compound Class |
| Anticancer | Tubulin Polymerization, EGFR | Indole-2-carboxylic acid benzylidene-hydrazides, Indole-2-carboxamides |
| Antiviral (HIV-1) | Integrase | Indole-2-carboxylic acid derivatives |
| Enzyme Inhibition | Protein Kinases | 4-Chloro-2-methyl-1H-indole-5-carboxylic acid derivatives |
Emerging Applications in Chemical Biology and Advanced Functional Materials
Beyond traditional medicinal chemistry, the unique photophysical and electronic properties of the indole nucleus suggest that this compound could find applications in chemical biology and materials science.
Future research could explore:
Chemical Probes and Biosensors: The indole scaffold is inherently fluorescent. Modifications to the this compound structure could lead to the development of novel fluorescent probes for imaging specific cellular components or detecting particular biomolecules. Its derivatives have been noted for their potential as fluorescent probes for biological imaging.
Functional Materials: Indole-containing polymers and small molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties conferred by the chloro and carboxylic acid substituents could be harnessed to create novel materials with tailored optoelectronic characteristics.
Bioconjugation: The carboxylic acid handle provides a convenient point for conjugation to other molecules, such as proteins, peptides, or nanoparticles. This could enable the development of targeted drug delivery systems or novel biomaterials with specific recognition properties.
Exploring these non-traditional applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists, opening up new frontiers for the application of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
